

Application Notes and Protocols: BMS-536924 in Cell Culture

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Compound of Interest		
Compound Name:	BMS-536924	
Cat. No.:	B612114	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **BMS-536924**, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), in various cell culture applications. The provided protocols and concentration guidelines are based on published research to assist in the successful design and execution of experiments.

Introduction

BMS-536924 is an ATP-competitive small molecule inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2] It effectively blocks the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, survival, and migration.[2] These notes offer detailed information on its optimal concentration, experimental protocols, and the signaling pathways it modulates.

Data Presentation: Optimal Concentrations of BMS-536924

The effective concentration of **BMS-536924** can vary significantly depending on the cell line, the duration of the experiment, and the specific biological endpoint being measured. The



following tables summarize the quantitative data from various studies to guide concentration selection.

Table 1: IC50 Values of BMS-536924 in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation.

Cell Line	Cancer Type	IC50 Value (μM)	Incubation Time	
Rh41	Rhabdomyosarcoma	0.069	72 hours	
LAN-1	Neuroblastoma 0.136		72 hours	
SHSY5Y	Neuroblastoma	Neuroblastoma 0.149		
SK-NAS	Neuroblastoma	0.192	72 hours	
SK-NSH	Neuroblastoma	0.196	72 hours	
IMR-32	Neuroblastoma	0.277	72 hours	
CD8-IGF-IR-MCF10A	Breast Epithelial	0.48	24 hours	
MCF7	Breast Cancer	1.2	Not Specified	
LS174T	Colon Cancer	2.05	48 hours	
Rh36	Rhabdomyosarcoma	1.6	72 hours	
CTR	Rhabdomyosarcoma	0.37	72 hours	
H2595	Mesothelioma	5	72 hours	

Data compiled from multiple sources.[1][3][4] A sensitivity classification cutoff of 0.35 μ mol/L has been used in some studies, with cell lines below this value considered sensitive.[3]

Table 2: Effective Concentration Ranges for Various In Vitro Assays

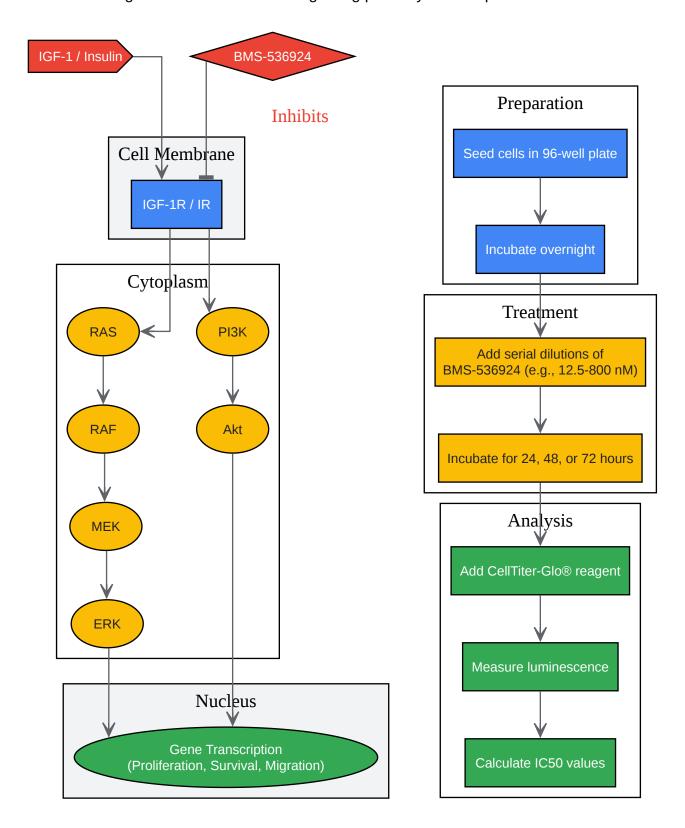


Assay Type	Cell Line(s)	Concentration Range	Duration	Observed Effect
Cell Viability	Glioma (TMZ- sensitive and - resistant)	12.5 - 800 nM	24, 48, or 72 hours	Decreased cell viability.[5]
Apoptosis Induction	Glioma (TMZ- sensitive and - resistant)	100 - 800 nM	48 hours	Increased fraction of cells with subG1 DNA content.[5]
Cell Migration (Transwell)	Glioma (TMZ- sensitive and - resistant)	10 - 160 nM	8 hours	Inhibition of cell migration.[5]
Cell Migration (Wound Healing)	Glioma (TMZ- sensitive and - resistant)	10 - 160 nM	8 hours	Inhibition of cell migration.[5]
Signaling Inhibition (p-IGF- 1R/p-IR)	Glioma (TMZ- resistant)	200 - 800 nM	6 hours	Inhibition of IGF- 1R and IR phosphorylation. [5]
Signaling Inhibition (p-Akt)	Rhabdomyosarc oma (Rh41, Rh36)	Increasing concentrations	1 hour	Differential inhibition of Akt phosphorylation.
Cell Cycle Arrest	CD8-IGF-IR- MCF10A	0.1 - 1 μΜ	24 hours	Decrease in S- phase cells and G0/G1 block.[1]
Acinar Proliferation Block	pBabe-MCF10A, CD8-IGF-IR- MCF10A	1 μΜ	12 days (treatment every 4 days)	Blocked acinar proliferation.[1]

Mandatory Visualizations



Here are the diagrams for the described signaling pathways and experimental workflows.



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